Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate
Overview
Description
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate is a heterocyclic compound that contains both pyridine and thiophene rings
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of ru ii complexes . These complexes are stabilized with pentapyridyl ligands and have been characterized in the solid state and in non-aqueous solution .
Mode of Action
It’s worth noting that the 2-pyridyl moiety is known for its rapid decomposition via protodeboronation . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Compounds with similar structures have been involved in suzuki–miyaura (sm) coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of ru ii complexes . These complexes have been characterized in the solid state and in non-aqueous solution .
Action Environment
It’s worth noting that the stability of similar compounds, such as pinacol boronic esters, can be influenced by the environment in which they are used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate typically involves the reaction of 2-bromopyridine with ethyl 2-thiophenecarboxylate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene . The reaction conditions are generally mild, and the process is efficient, yielding the desired product in good quantities.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-pyridyl)acetate
- Ethyl 2-thiophenecarboxylate
- 2-(2-Pyridyl)thiophene
Uniqueness
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate is unique due to the presence of both pyridine and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Compared to similar compounds, it offers a broader range of reactivity and potential biological activities .
Biological Activity
Ethyl 5-(2-pyridyl)-2-thiophenecarboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure, which incorporates both thiophene and pyridine moieties, suggests a range of interactions with biological targets, making it a candidate for further investigation in various therapeutic applications.
- Chemical Formula : C12H11NO2S
- Molecular Weight : 233.29 g/mol
- CAS Number : 49761868
The compound exhibits distinct physical and chemical properties due to the presence of sulfur and nitrogen heteroatoms, which contribute to its reactivity and biological interactions.
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The compound may inhibit kinase activity, modulate receptor signaling, and interfere with DNA synthesis and repair mechanisms, similar to other thiophene derivatives known for their pharmacological effects .
Biological Activities
Research indicates that thiophene derivatives, including this compound, display a variety of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus as well as fungal strains like Candida albicans .
- Anticancer Properties : this compound has been explored for its potential anticancer effects. Similar compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
- Anti-inflammatory Effects : Thiophene-based compounds are also recognized for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
-
Antimicrobial Screening :
- A study evaluated the antibacterial activity of thiophene derivatives against multiple bacterial strains using the broth dilution method. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as ampicillin .
- Anticancer Activity :
- Anti-inflammatory Activity :
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
ethyl 5-pyridin-2-ylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-2-15-12(14)11-7-6-10(16-11)9-5-3-4-8-13-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAOVXQAMNURHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258118 | |
Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773135-02-7 | |
Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773135-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(2-pyridinyl)-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901258118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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